molecular formula C10H9NO3 B13911020 Methyl 5-ethynyl-4-methoxypicolinate

Methyl 5-ethynyl-4-methoxypicolinate

Cat. No.: B13911020
M. Wt: 191.18 g/mol
InChI Key: UPQMVDLVGMFWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form Methyl 4-methoxypyridine-2-carboxylate.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of the ester with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxypyridine-2-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Ethynylpyridine derivatives: Similar in structure but may have different substituents on the pyridine ring.

Uniqueness

Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-6-11-8(10(12)14-3)5-9(7)13-2/h1,5-6H,2-3H3

InChI Key

UPQMVDLVGMFWHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.